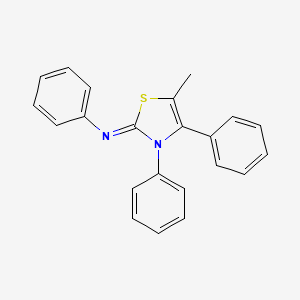

(2E)-5-methyl-N,3,4-triphenyl-2,3-dihydro-1,3-thiazol-2-imine

Description

Properties

IUPAC Name |

5-methyl-N,3,4-triphenyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2S/c1-17-21(18-11-5-2-6-12-18)24(20-15-9-4-10-16-20)22(25-17)23-19-13-7-3-8-14-19/h2-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVTXHVVPAVDGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=NC2=CC=CC=C2)S1)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-5-methyl-N,3,4-triphenyl-2,3-dihydro-1,3-thiazol-2-imine typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex thiazole derivatives.

Biology: In biological research, it serves as a probe to study enzyme interactions and as a potential lead compound for drug discovery.

Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: In the industrial sector, it is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-5-methyl-N,3,4-triphenyl-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (2E)-5-methyl-N,3,4-triphenyl-2,3-dihydro-1,3-thiazol-2-imine with key analogs:

*Inferred from structural similarity to angiotensin II antagonists in .

Key Observations:

- Substituent Effects : The triphenyl groups in the target compound likely enhance steric bulk and π-π stacking interactions compared to smaller substituents (e.g., allyl in compound 3(1)) . However, this may reduce solubility and bioavailability.

- Hybrid Structures : The benzodiazolyl-substituted analog () combines thiazole and benzimidazole motifs, which could broaden biological activity but complicate synthesis .

Pharmacological Activity

- Angiotensin II Antagonism : Hydrobromides of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-thiazol-imines (e.g., compound 3(5)) exhibit antihypertensive effects comparable to valsartan, with IC₅₀ values correlated to docking scores . The target compound’s triphenyl groups may hinder optimal receptor binding compared to the allyl and methoxy substituents in compound 3(1), which show superior scoring function values (−9.2 kcal/mol) .

- Antimicrobial Potential: Fluorinated analogs () demonstrate enhanced microbial activity due to fluorine’s electronegativity and membrane permeability .

Molecular Docking Insights

Docking studies on angiotensin II receptor (PDB: 3R8A) reveal that:

- The thiazole ring and imine nitrogen form hydrogen bonds with Tyr⁴⁵ and Lys⁷⁷ residues.

- Bulky substituents (e.g., triphenyl) may sterically clash with Val⁷⁹, reducing affinity compared to smaller groups like methoxy or allyl .

- Fluorine in fluorophenyl analogs enhances van der Waals interactions with hydrophobic pockets .

Biological Activity

(2E)-5-methyl-N,3,4-triphenyl-2,3-dihydro-1,3-thiazol-2-imine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a thiazole ring substituted with three phenyl groups and a methyl group. Its structural formula can be represented as follows:

This configuration is crucial for its biological interactions and mechanisms of action.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 100 | |

| Candida albicans | 200 | |

| Escherichia coli | 125 | |

| Staphylococcus aureus | 75 |

These results suggest that the compound possesses moderate antibacterial and antifungal activities compared to standard antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably:

- In vitro studies demonstrated that the compound induced apoptosis in A549 lung cancer cells with an IC50 value of 49.85 µM, indicating significant growth inhibitory properties .

- The compound also showed effectiveness against other cancer cell lines such as MCF7 and HCT116 with varying IC50 values ranging from 20 µM to 70 µM .

Anti-inflammatory Activity

Preliminary studies have suggested that this thiazole derivative may exhibit anti-inflammatory effects. Inhibition of pro-inflammatory cytokines was observed in cell-based assays. However, further detailed studies are required to elucidate the exact mechanism and efficacy.

Case Studies

Recent research has highlighted the potential applications of thiazole derivatives in drug design:

- Study on Antimicrobial Resistance : A study published in MDPI demonstrated that modifications to the thiazole structure could enhance antimicrobial activity against resistant strains of bacteria .

- Anticancer Mechanisms : Research conducted by Xia et al. focused on the apoptotic pathways activated by thiazole derivatives in cancer cells, revealing critical insights into their mechanisms of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.